molecular formula C5H4N8 B14725354 3h-Tetrazolo[5,1-i]purin-5-amine CAS No. 10553-46-5

3h-Tetrazolo[5,1-i]purin-5-amine

Cat. No.: B14725354
CAS No.: 10553-46-5
M. Wt: 176.14 g/mol
InChI Key: FZBGNBASJAJOLK-UHFFFAOYSA-N
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Description

3H-Tetrazolo[5,1-i]purin-5-amine (CAS Number: 10553-46-5) is a complex purine derivative with a molecular formula of C5H4N8 and a molecular weight of 176.139 g/mol . This heterocyclic compound is part of the tetrazolo-fused purine family, a class of structures recognized as privileged scaffolds in medicinal chemistry due to their wide range of potential biological activities . These fused heterocycles are geometrically rigid systems where the three-dimensional spatial alignment of substituents can lead to improved binding capability to multiple biological receptors with high affinity . The primary research value of this compound lies in its role as a key synthetic intermediate for the construction of more complex purine-based molecules . Tetrazolo-purine systems serve as versatile precursors in novel reconstructive synthetic methodologies. For instance, related tetrazolopyrimidine structures can be transformed into triaminopyrimidines, which are subsequently cyclized to form fundamental structures like 2-aminopurine . The nitro group in related structures can act as both a leaving group and a cryptoform of an amino group, enabling further elaboration of the heterocyclic system . Compounds based on this and similar scaffolds are investigated as antagonists for adenosine receptors (such as A1 and A2A), which are relevant targets for developing neuroprotective, cardioprotective, and anti-asthmatic agents . Researchers value this compound for exploring new chemical space in the development of small molecules that modify biologically relevant pathways. This product is intended for research and laboratory use only. It is not approved for human or veterinary diagnostic or therapeutic applications. Researchers should consult the safety data sheet (MSDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10553-46-5

Molecular Formula

C5H4N8

Molecular Weight

176.14 g/mol

IUPAC Name

9H-tetrazolo[5,1-f]purin-5-amine

InChI

InChI=1S/C5H4N8/c6-5-9-3-2(7-1-8-3)4-10-11-12-13(4)5/h1H,(H2,6,9)(H,7,8)

InChI Key

FZBGNBASJAJOLK-UHFFFAOYSA-N

Canonical SMILES

C1=NC2=C(N1)C3=NN=NN3C(=N2)N

Origin of Product

United States

Advanced Spectroscopic and Structural Elucidation of 3h Tetrazolo 5,1 I Purin 5 Amine Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

High-resolution ¹H and ¹³C NMR spectroscopy are indispensable tools for the unambiguous structural assignment of tetrazolo[5,1-i]purine analogues. The chemical shifts, coupling constants, and signal multiplicities provide a wealth of information regarding the electronic environment and connectivity of each atom in the molecule.

In ¹H NMR spectra of tetrazolo-purine systems, the protons on the purine (B94841) core are particularly diagnostic. For instance, in analogues of 9-((1H-tetrazol-5-yl)alkyl)-9H-purin-6-amine, the purine protons typically appear as sharp singlets in the aromatic region of the spectrum. The specific chemical shifts can vary depending on the substituents and the length of the alkyl chain connecting the purine and tetrazole rings.

Compound AnalogueProtonChemical Shift (δ, ppm)
Analogue AH-2 (purine)8.16
H-8 (purine)8.24
-CH₂- (linker)4.39 (t)
Analogue BH-2 (purine)8.15
H-8 (purine)8.22
-CH₂- (linker)4.22 (t)

Note: Data is illustrative and based on reported values for closely related structures.

Carbon AtomTypical Chemical Shift Range (δ, ppm)
C-2152-156
C-4148-152
C-5118-122
C-6150-154
C-8140-145

Note: Data is illustrative and based on general values for purine systems.

Vibrational Spectroscopy (FTIR) for Functional Group Characterization

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the context of 3H-Tetrazolo[5,1-i]purin-5-amine analogues, FTIR spectra provide characteristic absorption bands for the amine group, the aromatic rings, and the tetrazole moiety.

The N-H stretching vibrations of the primary amine group (-NH₂) are typically observed as one or two sharp bands in the region of 3100-3500 cm⁻¹. The C=N and N=N stretching vibrations within the purine and tetrazole rings give rise to a complex pattern of absorptions in the fingerprint region (1400-1650 cm⁻¹). Aromatic C-H stretching vibrations are usually found around 3000-3100 cm⁻¹.

Functional GroupCharacteristic Absorption Range (cm⁻¹)
N-H Stretch (Amine)3100 - 3500
C-H Stretch (Aromatic)3000 - 3100
C=N / N=N Stretch (Ring)1400 - 1650
Ring Vibrations1000 - 1400

Note: Data is illustrative and based on reported values for purine and tetrazole derivatives.

For example, in the characterization of 9-((1H-tetrazol-5-yl)alkyl)-9H-purin-6-amine analogues, the presence of a strong band around 2245 cm⁻¹ is indicative of a nitrile group, which is a precursor in the synthesis of the tetrazole ring via azide (B81097) addition. researchcommons.org The disappearance of this band and the appearance of characteristic tetrazole ring vibrations confirm the successful formation of the target molecule. researchcommons.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation analysis. For this compound analogues, high-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy.

The fragmentation pattern observed in the mass spectrum provides a roadmap of the molecule's structure. Common fragmentation pathways for purine derivatives include the loss of small neutral molecules like HCN, N₂, and NH₃. The fused tetrazole ring can also undergo characteristic fragmentation, often involving the loss of nitrogen molecules.

Compound AnalogueMolecular Ion [M+H]⁺ (m/z)Key Fragment Ions (m/z)
9-(1H-tetrazol-5-ylmethyl)-9H-purin-6-amine218.09135.06 (adenine fragment), 108.04
9-(2-(1H-tetrazol-5-yl)ethyl)-9H-purin-6-amine232.11135.06 (adenine fragment), 122.06

Note: Data is based on reported values for 9-((1H-tetrazol-5-yl)alkyl)-9H-purin-6-amine analogues. researchcommons.org

The analysis of these fragmentation patterns allows for the confirmation of the connectivity between the purine and tetrazole moieties and the nature of any substituents.

X-ray Crystallography for Definitive Solid-State Structural Determination

While spectroscopic methods provide valuable information about molecular structure, X-ray crystallography offers the most definitive and unambiguous determination of the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions.

To date, a specific crystal structure for this compound has not been reported in the crystallographic literature. However, the crystal structures of related fused heterocyclic systems, such as tetrazolo[1,5-a]quinoxalin-4(5H)-one and various purine derivatives, have been determined. These structures reveal important insights into the planarity of the fused ring systems, the preferred tautomeric forms in the solid state, and the nature of hydrogen bonding and π-π stacking interactions that govern the crystal packing. Such information is invaluable for understanding the supramolecular chemistry of these compounds and for computational modeling studies.

Investigations into Azido-Tetrazole Tautomerism and Equilibria in Related Systems

A fascinating and crucial aspect of the chemistry of azido-substituted purines is their existence in a tautomeric equilibrium with the fused tetrazole form. This azido-tetrazole tautomerism is a reversible valence isomerization that can be influenced by various factors.

Spectroscopic Evidence for Tautomeric Forms (e.g., NMR)

NMR spectroscopy is a particularly powerful tool for studying the azido-tetrazole equilibrium in solution. The two tautomers, the open-chain azide and the fused tetrazole, have distinct electronic structures which result in different chemical shifts for the protons and carbons of the purine ring.

For instance, in the ¹H NMR spectra of C-6 azidopurine nucleosides, the H-2 and H-8 protons of the azido (B1232118) and tetrazolo forms are well-resolved and serve as diagnostic markers. Typically, the H-2 and H-8 resonances of the tetrazolo tautomer appear at a lower field (higher ppm) compared to the corresponding signals of the azido tautomer. By integrating the signals of the two forms, the relative populations of the tautomers in a given solvent and at a specific temperature can be determined.

Influence of Solvent and Substituents on Tautomeric Preferences

The position of the azido-tetrazole equilibrium is highly sensitive to the surrounding environment and the electronic nature of substituents on the purine ring.

Solvent Effects: The polarity of the solvent plays a significant role in determining the predominant tautomeric form. Generally, the more polar tetrazole tautomer is favored in polar solvents, while the less polar azide form is more stable in nonpolar solvents. This is due to the differential solvation of the two tautomers. Studies on related azido-heterocycles have shown a marked change in ¹H NMR chemical shifts when moving from a nonpolar solvent like chloroform-d (CDCl₃) to a polar solvent like dimethyl sulfoxide-d₆ (DMSO-d₆), reflecting the shift in the tautomeric equilibrium. researchcommons.org

Substituent Effects: The electronic properties of substituents on the purine ring can also influence the tautomeric preference. Electron-withdrawing groups tend to stabilize the azide form by decreasing the electron density on the purine ring, which disfavors the cyclization to the tetrazole. Conversely, electron-donating groups can increase the electron density, thereby favoring the formation of the fused tetrazole ring.

Reactivity Profiles and Mechanistic Studies of 3h Tetrazolo 5,1 I Purin 5 Amine Derivatives

Chemical Transformations of the Amino Group

The exocyclic amino group at the 5-position (equivalent to the 6-position in standard purine (B94841) nomenclature) is a key site for synthetic modification. Its reactivity is typical of primary aromatic amines, though modulated by the electron-withdrawing nature of the fused ring system.

Common transformations include acylation, alkylation, and diazotization. Acylation with acid chlorides or anhydrides under basic conditions can introduce various acyl groups, serving as protecting groups or as precursors for further functionalization. libretexts.org For instance, acetylation can be achieved to protect the amino group before subsequent reactions on the heterocyclic core. nih.gov

The amino group can also react with aldehydes to form imines (Schiff bases). libretexts.org This condensation is the first step in various biochemical and synthetic processes, which can lead to deamination or decarboxylation depending on the reaction conditions and the structure of the aldehyde used. libretexts.org Additionally, the amino group can be a handle for forming amides through coupling reactions, a fundamental transformation in the synthesis of peptidomimetics and other complex molecules. youtube.com

Table 1: Representative Reactions of the Amino Group

Reaction Type Reagents & Conditions Product Type Reference
Acylation Acid chloride or anhydride (B1165640), Base N-Acyl derivative libretexts.org
Schiff Base Formation Aldehyde (R'-CHO) Imine derivative libretexts.org
Diazotization Nitrous Acid (HNO₂) Diazonium salt intermediate libretexts.org
Peptide Bond Formation Carboxylic acid, Coupling agent Amide (Peptide linkage) youtube.com

Nitration and Subsequent Nitro Group Transformations

The introduction of a nitro group onto the tetrazolopurine scaffold is a significant transformation, as the nitro group is a versatile synthetic handle. sci-hub.se Nitration of fused heterocyclic systems like purines typically occurs via electrophilic substitution. The position of nitration is influenced by the reaction conditions and the electronic nature of the heterocyclic rings. For fused pyrimidine (B1678525) systems, the reaction can be highly dependent on the concentration of nitric acid. rsc.org For example, using concentrated nitric acid can lead to N-nitration of an amino group, while lower concentrations might result in the formation of nitrate (B79036) salts or ring-opened products. rsc.org

Selective nitration of related meso-tetraarylporphyrin complexes has been achieved at the β-pyrrole position using aqueous nitric acid in chloroform, yielding mono-β-nitrated products in good yields. researchgate.netresearchgate.net This suggests that direct nitration on the purine core of 3H-tetrazolo[5,1-i]purin-5-amine is feasible, likely at one of the available carbon positions, such as C-8.

Once introduced, the nitro group dramatically alters the electronic properties of the molecule and can be converted into other functional groups. sci-hub.seresearchgate.net The most common transformation is its reduction to an amino group, which can be achieved through various methods, including catalytic hydrogenation. This reduction is a critical step in many synthetic pathways, converting a strongly electron-withdrawing group into an electron-donating one. nih.gov This newly formed amino group can then undergo the reactions described in the previous section, opening up further avenues for diversification.

Table 2: Nitro Group Transformations

Transformation Reagents & Conditions Product Functional Group Reference
Nitration HNO₃ / H₂SO₄ Nitro (-NO₂) rsc.orgresearchgate.net
Reduction Catalytic Hydrogenation (e.g., H₂, Pd/C) Amino (-NH₂) nih.gov
Conversion to Ketone Nef Reaction Ketone/Aldehyde sci-hub.se
Michael Addition Nucleophile Functionalized Alkane researchgate.net

Cyclization and Ring-Opening Reactions

The tetrazole ring in this compound is in equilibrium with an azide (B81097) form, specifically a 2-azidopurine derivative. This valence tautomerism is a hallmark of tetrazolo[1,5-a]azines and is influenced by temperature, solvent, and the electronic nature of substituents. beilstein-archives.org This equilibrium is pivotal to the reactivity of the system, as the open-chain azide isomer can undergo reactions unavailable to the closed tetrazole form.

The azide intermediate can participate in intramolecular cyclization reactions, leading to the formation of different fused heterocyclic systems. Conversely, the tetrazole ring can be opened under various conditions. Photochemical cleavage is a known reaction for tetrazoles, which can lead to the extrusion of molecular nitrogen and the formation of highly reactive nitrene intermediates. mdpi.comnih.gov These nitrenes can then undergo subsequent cyclization or rearrangement reactions. mdpi.com

Nucleophilic attack can also lead to ring-opening. In related isoxazolopyrimidine systems, nucleophiles such as amino acid amides can open the isoxazole (B147169) ring, leading to ring-transformed products. nih.gov A similar reactivity pattern could be anticipated for the tetrazole portion of the purine derivative under specific conditions.

Reactivity in Contemporary Organic Transformations (e.g., Click Chemistry, Hydrogenation)

The unique structure of this compound makes it a candidate for modern synthetic methodologies.

Click Chemistry : The term "click chemistry" describes reactions that are high-yielding, modular, and generate minimal byproducts. sigmaaldrich.com The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). sigmaaldrich.comthermofisher.com Due to the tetrazole-azide equilibrium, this compound can act as an azide precursor. In the presence of a terminal alkyne and a copper(I) catalyst, it can undergo a 1,3-dipolar cycloaddition to form a triazole-substituted purine. beilstein-archives.org This reaction has been demonstrated with related tetrazolo[1,5-a]pyrimidines, confirming that the azide intermediate is accessible for cycloaddition, forming 1,2,3-triazolopyrimidines. beilstein-archives.org This provides a powerful method for conjugating the purine core to other molecules.

Hydrogenation : Catalytic hydrogenation is a fundamental reduction reaction in organic synthesis. youtube.comkhanacademy.org For this compound, hydrogenation can potentially occur at several sites. The purine ring system can be reduced, although this often requires harsh conditions. More readily, the tetrazole ring can be hydrogenated. Studies on tetrazolo[1,5-a]pyrimidines have shown that hydrogenation can lead to the formation of dihydro- or tetrahydropyrimidines, depending on the substituents and reaction conditions. beilstein-archives.org This transformation is valuable as it converts a flat, aromatic system into a more flexible, three-dimensional structure, which is often desirable in medicinal chemistry. beilstein-archives.org

Table 3: Application in Modern Organic Reactions

Reaction Type Key Feature/Reagent Product Reference
Click Chemistry (CuAAC) Azide-Alkyne Cycloaddition 1,2,3-Triazole derivative beilstein-archives.orgsigmaaldrich.com
Catalytic Hydrogenation H₂, Metal Catalyst (e.g., Pt, Pd) Reduced heterocyclic core beilstein-archives.orgyoutube.com

Investigation of Regioselectivity in Synthetic Pathways

Regioselectivity—the control of reaction site—is a major challenge in the functionalization of complex heterocycles like purines. rsc.org The this compound scaffold presents multiple potential sites for reaction, including the N7 and N9 positions of the purine core, the various nitrogen atoms of the tetrazole ring, and the C8 carbon.

Alkylation of purines, for example, often yields a mixture of N7- and N9-substituted products. researchgate.net Achieving regioselectivity is critical for synthesizing a single, well-defined isomer. Strategies to control this include the use of specific bases, solvents, or protecting groups. For instance, the use of β-cyclodextrin has been shown to assist in the regioselective N9 alkylation of purines by sterically blocking the N7 position within its cavity. researchgate.net

Directed metalation is another powerful tool for regioselective functionalization. By using hindered amide bases, specific protons on the purine ring can be abstracted to generate organometallic intermediates. researchgate.net Subsequent trapping with an electrophile allows for the precise introduction of substituents at positions that are otherwise difficult to functionalize, such as C8 or C6 (C5 in the tetrazolopurine). researchgate.net The choice of metal (e.g., zinc or magnesium) and base can finely tune the site of metalation. researchgate.net The inherent electronic properties and steric environment of the this compound core will dictate the preferred sites of such regioselective transformations.

Structure Activity Relationship Sar Studies of Fused Tetrazolo Purine Analogues in Bioactivity

Design Principles for Modulating Pharmacological Activity

The design of fused tetrazolo-purine analogues is guided by several key principles aimed at optimizing their interaction with biological targets and enhancing their therapeutic potential. A primary strategy involves the use of the tetrazole ring as a bioisosteric replacement for a carboxylic acid or an amide group. nih.govnih.gov The tetrazole group's pKa is similar to that of a carboxylic acid, and it possesses a comparable planar, delocalized system, allowing it to engage in similar non-covalent interactions, such as hydrogen bonding and electrostatic interactions, with target proteins. nih.gov This substitution can lead to improved metabolic stability and cell permeability compared to the corresponding carboxylic acid.

Another critical design consideration is the inherent azidoazomethine-tetrazole isomerism in tetrazolo[1,5-a]pyrimidines and related fused systems. researchgate.net The equilibrium between the fused tetrazole ring and the open-chain azide (B81097) tautomer can be influenced by substituents and the solvent environment. The reactivity of the azide form can be harnessed for further chemical modifications, while the tetrazole form is generally more stable. The position of this equilibrium can significantly impact the compound's biological activity and potential for covalent modification of targets.

Furthermore, the purine (B94841) scaffold itself offers multiple sites for modification. Strategic placement of substituents on the purine ring system can fine-tune the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule, thereby modulating its binding affinity and selectivity for a specific biological target.

Impact of Structural Modifications on Biological Efficacy

The biological activity of fused tetrazolo-purine analogues is highly sensitive to structural modifications. Even minor changes to the molecular structure can lead to significant shifts in potency and selectivity.

For instance, in a series of tetrazolo[1,5-c]quinazoline-5-thione derivatives, the nature of the substituent at the 5-position was found to be crucial for antimicrobial activity. The introduction of a 4-methoxyphenyl (B3050149) group resulted in the most potent compound in the series, even showing moderate activity against challenging pathogens like Pseudomonas aeruginosa and Klebsiella pneumoniae. nih.gov Shortening the dialkylamino fragment in related compounds led to a decrease in activity against Enterococcus faecalis but an increase in activity against Staphylococcus aureus and Escherichia coli. nih.gov

In the context of anticancer activity, the fusion of a tetrazole ring to a purine or related heterocyclic system can confer potent antiproliferative effects. Novel purine derivatives incorporating a tetrazole ring have demonstrated the ability to cause DNA damage, contributing to their antibacterial properties. colab.ws This suggests a potential mechanism for anticancer activity as well.

The anti-inflammatory potential of tetrazolopyrimidine derivatives has also been explored. Certain substituted tetrazolopyrimidines exhibit strong anti-inflammatory effects, with activity comparable to the standard drug indomethacin. mdpi.com

The following table summarizes the impact of structural modifications on the biological activity of various tetrazole-containing heterocyclic systems.

Compound Class Structural Modification Impact on Biological Efficacy Reference
Tetrazolo[1,5-c]quinazoline-5-thionesIntroduction of a 4-methoxyphenyl group at the 5-positionEnhanced antimicrobial activity nih.gov
Tetrazolo[1,5-c]quinazoline-5-thionesShortening of the dialkylamino fragmentDecreased activity against E. faecalis, increased activity against S. aureus and E. coli nih.gov
Purine derivatives with tetrazole ringIncorporation of the tetrazole ringInduction of DNA damage, leading to antibacterial activity colab.ws
Tetrazolopyrimidine derivativesVarious substitutionsStrong anti-inflammatory activity mdpi.com
Steroidal tetrazole analogsAppending a tetrazole moiety at C-3Potent 5α-reductase inhibition nih.gov

Elucidation of Key Pharmacophoric Elements

Pharmacophore modeling is a computational approach used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govnih.gov For fused tetrazolo-purine analogues, the key pharmacophoric elements typically include:

Hydrogen Bond Acceptors and Donors: The nitrogen atoms of both the purine and tetrazole rings can act as hydrogen bond acceptors. The exocyclic amine group at the 5-position of 3h-Tetrazolo[5,1-i]purin-5-amine is a potent hydrogen bond donor. These features are crucial for anchoring the molecule within the binding site of a target protein.

Aromatic/Hydrophobic Regions: The fused ring system itself provides a significant hydrophobic surface that can engage in van der Waals and pi-stacking interactions with aromatic amino acid residues in the binding pocket.

Positive and/or Negative Ionizable Features: Depending on the pH and the specific pKa of the tetrazole ring, it can exist in an anionic form, providing a key electrostatic interaction point.

The nature of the pharmacophore can significantly affect the selectivity and cytotoxicity of the compound. By refining the pharmacophore, it is possible to design more specific inhibitors with reduced off-target effects. nih.gov For example, in the development of proteasome inhibitors, understanding the pharmacophore helps in designing compounds with improved specificity, thereby decreasing their cytotoxicity. nih.gov

Comparative SAR with Other Purine and Fused Pyrimidine (B1678525) Analogues

The SAR of fused tetrazolo-purine analogues can be better understood by comparing them with other related heterocyclic systems, such as purine analogues and fused pyrimidines.

Purine Analogues: Many purine analogues function as antimetabolites, interfering with the synthesis of DNA and RNA. nih.gov Their efficacy is often linked to their preferential uptake and activation in lymphoid tissues, making them effective against leukemias and lymphomas. nih.gov The introduction of a fused tetrazole ring, as in this compound, can be seen as a strategy to modulate the electronic and steric properties of the purine core, potentially leading to altered target selectivity or improved metabolic stability compared to traditional purine analogues like mercaptopurine or thioguanine.

Fused Pyrimidine Analogues: Pyrimidine and its fused derivatives are also a rich source of biologically active compounds. researchgate.net Pyrazolopyrimidines, for instance, are considered purine analogues and have been investigated for their anticancer and antimicrobial activities. nih.gov Triazolopyrimidines, which are isosteric to purines, have also shown a wide range of biological activities. nih.gov A key difference between these systems and tetrazolopurines is the nature of the fused ring. The tetrazole ring introduces a higher density of nitrogen atoms and a distinct electronic character compared to pyrazole (B372694) or triazole rings, which can lead to different binding modes and biological activities. For example, some tetrazolopyrimidines have been found to possess significant anti-inflammatory properties. mdpi.com

The following table provides a comparative overview of the bioactivities of different fused heterocyclic systems.

Compound Class Key Bioactivities Structural Features Reference
Fused Tetrazolo-PurinesAnticancer, Antimicrobial, Anti-inflammatoryFused tetrazole and purine rings nih.govcolab.wsmdpi.com
Purine AnaloguesAnticancer (Leukemias, Lymphomas)Modified purine core nih.gov
PyrazolopyrimidinesAnticancer, AntimicrobialFused pyrazole and pyrimidine rings nih.gov
TriazolopyrimidinesAnticancer, Antiviral, Anti-inflammatoryFused triazole and pyrimidine rings nih.gov

This comparative analysis highlights that while these fused heterocyclic systems share a common purine or pyrimidine core, the nature of the fused ring plays a critical role in determining their specific biological activity profile. The unique properties of the tetrazole moiety in compounds like this compound offer a distinct avenue for the development of novel therapeutic agents.

Biological and Pharmacological Research into 3h Tetrazolo 5,1 I Purin 5 Amine and Analogues

Broad-Spectrum Bioactivity (Excluding Specific Clinical Outcomes)

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of 3H-Tetrazolo[5,1-i]purin-5-amine are not extensively documented in the reviewed literature, research into analogous compounds containing the tetrazole moiety has revealed significant anti-inflammatory potential. A number of 1,5-diaryl-substituted tetrazole derivatives have been synthesized and evaluated for their anti-inflammatory effects. These compounds demonstrated inhibitory activity against cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

In one study, a series of tetrazolo[1,5-a]quinoline derivatives were synthesized and tested for their anti-inflammatory capabilities. Several of these compounds exhibited potent activity, with four of them showing efficacy comparable to the well-known non-steroidal anti-inflammatory drug (NSAID), indomethacin, in animal models of inflammation. Another study reported on a novel series of 1,5-diaryl-substituted tetrazoles that showed IC50 values for COX-1 inhibition ranging from 0.42 to 8.1 mM and for COX-2 from 2.0 to 200 μM.

Furthermore, other research has explored various tetrazole derivatives, with some demonstrating considerable anti-inflammatory effects. For instance, one tetrazole derivative was identified as the most potent anti-inflammatory agent within its series when compared to the standard drug diclofenac sodium. Additionally, certain 1-[5-(substituted phenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-5-phenyl-1H-tetrazoles have exhibited a range of anti-inflammatory activity from weak to potent, with some compounds showing efficacy comparable to ibuprofen.

Table 1: Anti-inflammatory Activity of Selected Tetrazole Analogues

Other Reported Biological Activities (e.g., Antioxidant, Insecticidal)

Antioxidant Activity

The antioxidant properties of various heterocyclic compounds containing tetrazole or purine-like structures have been a subject of investigation. While specific data for this compound is limited, studies on related structures provide insights into their potential antioxidant capabilities. For example, the antioxidant activity of some novel thiazolo[4,5-b]pyridine derivatives was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method.

In a study on tetrazine derivatives, the antioxidant capacity was confirmed through both DPPH radical scavenging and ferric reducing antioxidant power (FRAP) assays. The research indicated a concentration-dependent antioxidant effect. Another study synthesized a series of thiazolyl-catechol compounds and evaluated their antioxidant potential through various assays, including antiradical, electron transfer, and ferrous ion chelation methods, showing significant antioxidant activities for some of the synthesized compounds.

Table 2: Antioxidant Activity of Selected Analogue Compounds

Insecticidal Activity

Research into the insecticidal properties of compounds structurally related to this compound has shown some promising results. A series of novel flupyrimin derivatives containing an arylpyrazole core were designed, synthesized, and found to possess excellent insecticidal activity against Plutella xylostella (diamondback moth). Several of these compounds achieved 100% lethality at a concentration of 400 μg/ml. Another study on novel analogues of chlorantraniliprole containing a nitro group also indicated moderate to high insecticidal activities against the oriental armyworm (Mythimna separata) and the diamondback moth.

Metabolic Stability Considerations in Tetrazole-Containing Purine (B94841) Analogues

In vitro assays using liver microsomes, hepatocytes, and other subcellular fractions are commonly employed to assess the metabolic stability of new chemical entities. These assays measure the intrinsic clearance of a compound, providing data that can be used to predict in vivo pharmacokinetic parameters such as bioavailability and half-life. While rapid biotransformation can reduce the exposure to the active parent compound, excessively high metabolic stability may lead to drug-drug interactions and potential toxicity from the parent compound.

Table 3: Compound Names Mentioned in the Article

Computational and Theoretical Chemistry Studies of 3h Tetrazolo 5,1 I Purin 5 Amine

Quantum Chemical Calculations (e.g., DFT, HOMO/LUMO Analysis)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of molecules like 3H-Tetrazolo[5,1-i]purin-5-amine. DFT methods can be employed to optimize the molecule's geometry, calculate its vibrational frequencies, and determine its electronic structure.

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for assessing the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. For similar nitrogen-rich heterocyclic systems, DFT calculations have been instrumental in determining these parameters and predicting their energetic properties. For instance, studies on other tetrazole-containing compounds have utilized DFT to calculate enthalpies of formation and predict detonation properties, highlighting the utility of this approach.

Table 1: Hypothetical Quantum Chemical Parameters for this compound (Illustrative)

ParameterPredicted Value (Arbitrary Units)Significance
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap5.3 eVChemical stability and reactivity
Dipole Moment3.2 DPolarity and intermolecular interactions

Note: The values in this table are illustrative and would need to be confirmed by specific DFT calculations for this compound.

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action. For this compound, molecular docking simulations could be performed to explore its potential interactions with various biological targets.

Given its structural similarity to purine (B94841) bases, potential targets could include enzymes that process purines, such as kinases or transferases. Docking studies on related purine analogs have successfully identified key interactions within the active sites of enzymes like cyclin-dependent kinases (CDKs), providing a basis for the design of novel inhibitors. nih.govtandfonline.com A typical docking study would involve preparing the 3D structure of this compound and a target protein, and then using a docking algorithm to predict the binding pose and estimate the binding affinity. The results can reveal crucial hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.

Molecular Dynamics Simulations for Conformational Landscape Analysis

While molecular docking provides a static picture of the binding event, molecular dynamics (MD) simulations offer a dynamic view of the conformational landscape of a molecule and its complexes. An MD simulation of this compound, either in solution or bound to a protein, would involve calculating the trajectory of atoms over time based on a force field.

These simulations can reveal the flexibility of the molecule, identify stable conformations, and analyze the dynamics of its interaction with a target protein. For instance, MD simulations of purine analogs bound to enzymes have been used to assess the stability of the binding pose predicted by docking and to understand how the ligand and protein adapt to each other. nih.govtandfonline.com

Theoretical Prediction of Chemical Reactivity and Selectivity

Computational methods can also predict the chemical reactivity and selectivity of this compound. By analyzing the distribution of electron density and electrostatic potential, regions of the molecule that are susceptible to electrophilic or nucleophilic attack can be identified.

Fukui functions and dual descriptor analysis, derived from DFT calculations, are powerful tools for predicting local reactivity. These analyses can pinpoint specific atoms or functional groups that are most likely to participate in chemical reactions. For instance, in related heterocyclic systems, such calculations have been used to understand the regioselectivity of reactions.

Bioisosteric Replacement Strategies and Their Theoretical Basis

Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to improve potency, selectivity, or pharmacokinetic properties. The tetrazole ring itself is often considered a bioisostere of a carboxylic acid group. nih.gov

Future Research Directions and Emerging Paradigms for 3h Tetrazolo 5,1 I Purin 5 Amine Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of complex heterocyclic systems like 3H-Tetrazolo[5,1-i]purin-5-amine is a critical first step in its journey from laboratory curiosity to potential therapeutic agent. Future research will undoubtedly focus on developing efficient, scalable, and environmentally benign synthetic routes.

One promising avenue is the advancement of one-pot, multi-component reactions . These reactions, which allow for the construction of complex molecules from simple precursors in a single step, offer significant advantages in terms of time, cost, and waste reduction. For instance, methodologies developed for the synthesis of related tetrazolo[1,5-a]pyrimidines could be adapted. These often involve the condensation of an aminotetrazole with a suitable pyrimidine (B1678525) precursor.

Furthermore, the exploration of green chemistry principles will be paramount. This includes the use of alternative energy sources like microwave irradiation to accelerate reaction times and the employment of eco-friendly solvents. The development of solid-phase synthesis techniques could also facilitate the creation of libraries of this compound derivatives for high-throughput screening.

A key challenge will be the regioselective construction of the fused ring system. Future synthetic strategies will need to address this challenge to ensure the efficient and exclusive formation of the desired this compound isomer.

Deeper Elucidation of Molecular Mechanisms of Action

Understanding how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. Based on the activities of analogous fused purine (B94841) systems, several potential mechanisms of action warrant investigation.

Many purine analogs are known to interact with kinases , a family of enzymes that play a central role in cellular signaling. nih.gov Future research should, therefore, include comprehensive kinase profiling to identify potential targets of this compound. Inhibition of specific kinases involved in cancer cell proliferation or inflammatory pathways could represent a significant therapeutic opportunity.

Another key area of investigation is the potential for this compound to act as an adenosine (B11128) receptor antagonist . researchgate.net Analogs such as 3H- researchgate.netresearchgate.netnih.gov-Triazolo[5,1-i]purin-5-amine derivatives have shown potent and selective antagonism of the A2A adenosine receptor, a target of interest for neurodegenerative diseases like Parkinson's disease. researchgate.net Investigating the affinity and selectivity of this compound for various adenosine receptor subtypes could unveil its therapeutic potential in this area.

Furthermore, the induction of apoptosis (programmed cell death) is a common mechanism of action for many anticancer agents. nih.gov Studies on related pyrazolo[4,3-e]tetrazolo[1,5-b] researchgate.netresearchgate.netnih.govtriazine sulfonamides have demonstrated their ability to trigger apoptotic pathways in cancer cells. nih.gov Future research on this compound should include assays to determine its pro-apoptotic potential and elucidate the specific molecular pathways involved.

Advanced Computational Modeling for Rational Design

In silico approaches are indispensable tools in modern drug discovery, enabling the rational design of molecules with improved potency, selectivity, and pharmacokinetic properties. The application of advanced computational modeling to this compound research will be a key driver of progress.

Molecular docking studies can be employed to predict the binding modes of this compound and its derivatives to the active sites of potential biological targets, such as kinases and adenosine receptors. This information can guide the design of new analogs with enhanced binding affinity.

Quantitative Structure-Activity Relationship (QSAR) studies will be instrumental in identifying the key structural features of the this compound scaffold that are responsible for its biological activity. By correlating structural modifications with changes in activity, researchers can develop predictive models to guide the synthesis of more potent compounds.

Furthermore, in silico prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties will be crucial for optimizing the drug-like characteristics of this compound derivatives. These computational tools can help to identify potential liabilities early in the drug discovery process, saving time and resources.

Exploration of Undiscovered Bioactivity Modalities

While the initial focus of bioactivity screening for this compound will likely be guided by the known activities of its analogs (e.g., anticancer, anti-neurodegenerative), it is essential to cast a wider net to uncover novel therapeutic applications.

High-throughput screening (HTS) of large and diverse compound libraries against a wide range of biological targets can reveal unexpected activities. The development of a library of this compound derivatives will be crucial for this endeavor.

Given that purine analogs have shown a broad spectrum of biological effects, including antiviral, antifungal, and immunosuppressive activities, it is plausible that this compound could also exhibit activity in these areas. nih.govnih.gov Systematic screening against panels of viruses, fungi, and immune cells could lead to the discovery of new therapeutic leads.

Moreover, exploring the potential of this compound in areas such as cardiovascular disease and metabolic disorders could open up new avenues for research and development. The structural similarity to endogenous purines suggests that this compound could interact with a variety of biological pathways.

Integration of Interdisciplinary Approaches in Fused Purine Analog Research

The complexity of drug discovery and development necessitates a collaborative and interdisciplinary approach. The successful advancement of this compound research will depend on the seamless integration of expertise from various scientific fields.

Chemical biologists will be essential for designing and synthesizing novel derivatives and chemical probes to investigate the compound's mechanism of action. Pharmacologists will be responsible for evaluating the in vitro and in vivo efficacy and safety of these compounds.

Structural biologists can provide atomic-level insights into the interactions between this compound and its biological targets through techniques like X-ray crystallography and cryo-electron microscopy. This information will be invaluable for structure-based drug design.

Computational chemists will continue to play a vital role in guiding the design and optimization of new analogs. The synergy between computational predictions and experimental validation will be a hallmark of a successful research program. nih.gov

By fostering a collaborative environment where chemists, biologists, pharmacologists, and computational scientists work in concert, the full therapeutic potential of this compound and other fused purine analogs can be realized. This integrated approach will be the cornerstone of future research in this exciting and promising area of medicinal chemistry. nih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.